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molecular formula C13H6Cl4O B1302295 Bis(3,4-dichlorophenyl)methanone CAS No. 75795-07-2

Bis(3,4-dichlorophenyl)methanone

Cat. No. B1302295
M. Wt: 320 g/mol
InChI Key: NFBPWLOFHJEKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04978798

Procedure details

Aluminum chloride (16 g.) was slurried with 1,2-dichlorbenzene (40 ml.). A solution of 3,4-dichlorobenzotrifluoride (21.5 g.) in 1,2-dichlorobenzene (40 ml.) was added to the aluminum chloride slurry over 1.25 hours. The solution became dark red and viscous. The reaction mixture was stirred for 88 hours at room temperature and then heated to 70° C. for 6 hours. The reaction contents were poured into water and the aqueous portion was extracted with methylene chloride. The combined organic extracts were dried over magnesium sulfate and filtered. The solvents were removed on a rotary evaporator (methylene chloride) followed by a bulb-to-bulb distillation to remove most of the dichlorobenzene (85° C., 10 torr). Aqueous ethanol (U.S. Industrial Chemical Company, special denatured ethanol, 10% water added, 100 ml. total) was added to the reaction product and the contents of the flask were refluxed overnight. The solution was allowed to cool and the solid was collected and washed with ethanol to give a whitish solid (25.7 g., 80% yield). An analytical sample was obtained by recrystallization from ethanol/toluene (3.5-1) mp =144.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[Cl:5][C:6]1[CH:7]=[C:8]([C:13](F)(F)F)[CH:9]=[CH:10][C:11]=1[Cl:12].[OH2:17].C(O)C.[C:21]1(C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>ClC1C=CC=CC=1Cl>[Cl:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:13]([C:23]1[CH:24]=[CH:25][C:26]([Cl:1])=[C:21]([Cl:3])[CH:22]=1)=[O:17] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ethanol toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.C1(=CC=CC=C1)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 88 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were removed on a rotary evaporator (methylene chloride)
DISTILLATION
Type
DISTILLATION
Details
followed by a bulb-to-bulb distillation
CUSTOM
Type
CUSTOM
Details
to remove most of the dichlorobenzene (85° C., 10 torr)
ADDITION
Type
ADDITION
Details
Aqueous ethanol (U.S. Industrial Chemical Company, special denatured ethanol, 10% water added, 100 ml. total) was added to the reaction product
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the flask were refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
to give a whitish solid (25.7 g., 80% yield)

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
Smiles
ClC=1C=C(C(=O)C2=CC(=C(C=C2)Cl)Cl)C=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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